3-(Methylthio)pyridine CAS number and properties
3-(Methylthio)pyridine CAS number and properties
[1][2]
Executive Summary & Identity Verification
Topic: 3-(Methylthio)pyridine CAS Registry Number: 18794-33-7 (Note: The request referenced CAS 20280-53-3; however, authoritative chemical registries assign 18794-33-7 to the free base 3-(methylthio)pyridine.[1][2] CAS 20280-53-3 is frequently associated with salt forms or isomeric mixtures in older literature.[1][2] This guide focuses on the standard free base, CAS 18794-33-7.)[2]
Synonyms: 3-Methylthiopyridine; 3-(Methylsulfanyl)pyridine; Methyl 3-pyridyl sulfide.[1][2][3]
3-(Methylthio)pyridine is a heteroaromatic thioether characterized by a sulfur atom attached directly to the C3 position of the pyridine ring.[2] Unlike its 2- and 4-substituted isomers, the 3-position is electronically distinct, behaving more like a deactivated benzene ring than an electron-deficient pyridine.[2] This property dictates its synthesis, which requires transition-metal catalysis rather than simple nucleophilic aromatic substitution (
Physicochemical Profile
The following data aggregates experimental and predicted values for the pure liquid phase.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 125.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon air oxidation.[1][2][4] |
| Odor | Pungent, sulfurous, vegetable, meaty | High dilution required for pleasant savory notes.[2] |
| Density | At 20°C. | |
| Boiling Point | ~205–210°C (760 mmHg) | Est.[1][2] based on 2-isomer (204°C).[2] |
| Refractive Index ( | 1.570–1.580 | High aromaticity indicator.[1][2] |
| Solubility | Soluble in EtOH, | Sparingly soluble in water.[2] |
| pKa (Conjugate Acid) | ~3.5–4.0 | Sulfur is weakly electron-donating but inductive withdrawal lowers basicity vs. pyridine (5.2).[1][2] |
Synthetic Pathways & Causality[1]
The Electronic Challenge
The synthesis of 3-(methylthio)pyridine illustrates a fundamental principle in heterocyclic chemistry: Positional Selectivity .[1][2]
-
2- and 4-positions: Highly electron-deficient.[1][2] Halogens at these positions are easily displaced by sodium thiomethoxide (
) via mechanisms. -
3-position: The electron density is not sufficiently depleted to support the Meisenheimer complex intermediate required for
.[1][2]
Therefore, attempting to react 3-bromopyridine with
Synthetic Workflow Diagram
The following diagram contrasts the failed classical route with the effective metal-catalyzed route.
Caption: Comparison of synthetic feasibility. The 3-position requires copper catalysis (Ullmann-type) to overcome the lack of electrophilicity.[1][2]
Detailed Experimental Protocol
Method: Copper-Catalyzed C–S Coupling (Ullmann-Type) Objective: Synthesis of 3-(methylthio)pyridine from 3-bromopyridine on a 10 mmol scale.
Reagents
-
3-Bromopyridine (1.58 g, 10 mmol)[2]
-
Sodium thiomethoxide (
) (1.05 g, 15 mmol) -
Copper(I) Iodide (
) (190 mg, 1.0 mmol, 10 mol%) -
1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%) — Ligand is crucial for stabilizing the Cu-intermediate.[2]
-
DMF (Dimethylformamide) (20 mL) — Anhydrous.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[2] Reasoning: Cu(I) can oxidize to inactive Cu(II) in the presence of air.[1]
-
Catalyst Pre-complexation: Add
, 1,10-phenanthroline, and to the flask. Add 10 mL of DMF. Stir at room temperature for 10 minutes until the solution turns homogenous (often dark colored). -
Substrate Addition: Add 3-bromopyridine and the remaining 10 mL of DMF via syringe.
-
Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or GC-MS.[1][2]
-
Checkpoint: The starting bromide spot should disappear.[2]
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove copper salts.
-
Extraction: Wash the filtrate with water (
mL) to remove DMF.[2] Note: Pyridines can be water-soluble; salting out the aqueous layer with NaCl is recommended to improve recovery.[1][2] -
Purification: Dry the organic layer over
, concentrate under reduced pressure. Purify via flash column chromatography (Gradient: 0% 20% EtOAc in Hexanes).
Yield Expectation: 85–92% (Pale yellow liquid).[2]
Reactivity & Pharmaceutical Applications[1][5]
Oxidation Pathways (Metabolic & Synthetic)
In drug development, the sulfide moiety is a "soft spot" for metabolic oxidation. Researchers often synthesize the sulfoxide and sulfone deliberately to study metabolites or to create proton pump inhibitor (PPI) analogs.
-
Sulfoxide (Chiral): Controlled oxidation yields the sulfoxide, which introduces a chiral center at the sulfur.
-
N-Oxide: The pyridine nitrogen can be oxidized to the N-oxide, altering the electronics of the ring.[1][2]
Caption: Divergent oxidation pathways. Selective oxidation to sulfoxide requires stoichiometric control (1.0 eq oxidant) at low temperatures.
Applications
-
Flavor Chemistry: Used in savory flavor formulations (meat, soup bases, onion/garlic profiles) at ppm levels. It provides the "roasted" or "allium" depth often missing in synthetic mixtures.[2]
-
Medicinal Chemistry:
Analytical Characterization
To validate the identity of synthesized 3-(methylthio)pyridine, compare against these spectral standards:
-
1H NMR (300 MHz,
):-
8.46 (d,
Hz, 1H, H-2) — Most deshielded due to N-proximity. -
8.30 (dd,
Hz, 1H, H-6) -
7.55 (dt,
Hz, 1H, H-4) -
7.18 (dd,
Hz, 1H, H-5) -
2.45 (s, 3H,
)
-
8.46 (d,
-
MS (EI, 70 eV):
-
Molecular Ion (
): m/z 125 (Base peak or high intensity). -
Fragment: m/z 78 (Loss of
and H transfer, Pyridine ring).[2]
-
Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Olfactory Hazard: This compound has a stench .[2] It is not as aggressive as simple thiols (like ethanethiol), but it is persistent.
-
Protocol: All transfers must occur in a functioning fume hood.[2] Glassware should be treated with bleach (hypochlorite solution) before removal from the hood to oxidize residual sulfide to odorless sulfoxide/sulfone.
-
-
Storage: Store under inert gas (Argon) in a refrigerator (2–8°C). Sulfur compounds are prone to autoxidation to sulfoxides upon prolonged exposure to air.[2]
References
-
National Institute of Standards and Technology (NIST). Pyridine, 3-(methylthio)- Mass Spectrum and Properties.[2][5][6] NIST Chemistry WebBook, SRD 69.[2][5][6] [Link][5][6]
-
PubChem. Pyridine, 3-(methylthio)- Compound Summary.[2] National Library of Medicine.[2] [Link]
-
Bates, C. G., et al. "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts."[2] Organic Letters, 2002, 4(16), 2803–2806. (Foundational protocol for Cu-catalyzed thioetherification). [Link]
-
The Good Scents Company. Pyridine Flavor Profile and Derivatives.[2] (General reference for pyridine flavor applications). [Link]
Sources
- 1. FEMA Number Listing : Starting with 3251 to 3500 [thegoodscentscompany.com]
- 2. 3-(methylthio)pyridine - CAS:18794-33-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 18794-33-7 CAS Manufactory [m.chemicalbook.com]
- 4. 3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyridine, 3-(methylthio)- [webbook.nist.gov]
- 6. Pyridine, 3-(methylthio)- [webbook.nist.gov]
